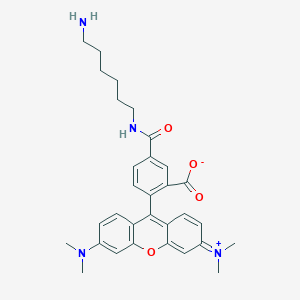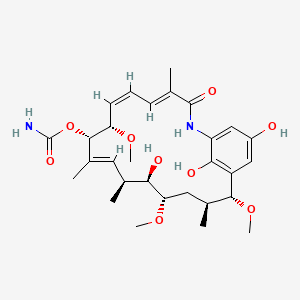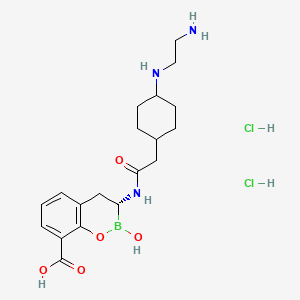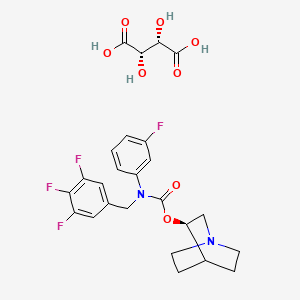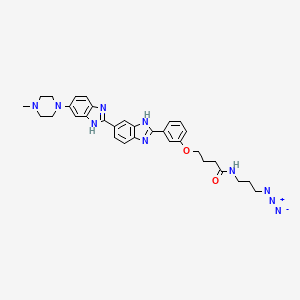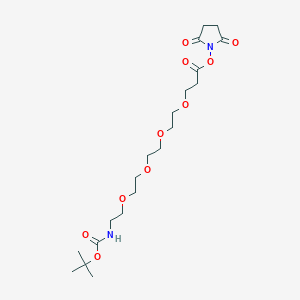
t-Boc-N-amido-PEG4-NHS ester
Descripción general
Descripción
T-Boc-N-amido-PEG4-NHS ester is a PEG derivative containing an NHS ester and a Boc-protected amino group . It is widely utilized as a crosslinker in drug delivery systems, diagnostics, and targeted therapies . The hydrophilic PEG spacer increases the solubility of compounds in aqueous media .
Synthesis Analysis
The Boc group can be deprotected under mild acidic conditions to form the free amine . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Molecular Structure Analysis
The molecular formula of t-Boc-N-amido-PEG4-NHS ester is C20H34N2O10 . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) 3- [2- [2- [2- [2- [ (2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate .Chemical Reactions Analysis
The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The protected amine can be deprotected by acidic conditions .Physical And Chemical Properties Analysis
The molecular weight of t-Boc-N-amido-PEG4-NHS ester is 462.49 g/mol . It is soluble in DCM, DMF, DMSO . It appears as a Pale Yellow or Colorless Oily Liquid .Aplicaciones Científicas De Investigación
PEGylation
t-Boc-N-amido-PEG4-NHS ester is a PEG derivative containing an NHS ester and a Boc-protected amino group . The process of attaching PEG (polyethylene glycol) to another molecule is known as PEGylation . PEGylation can improve the pharmacokinetics of drugs, increasing their solubility and stability, and reducing their immunogenicity .
Protein Labeling
The NHS ester group in t-Boc-N-amido-PEG4-NHS ester can be used to label the primary amines (-NH2) of proteins . This can be useful in various research applications, such as studying protein function, interactions, and localization .
Oligonucleotide Modification
t-Boc-N-amido-PEG4-NHS ester can also be used to modify amine-modified oligonucleotides . This can be useful in enhancing the properties of oligonucleotides, such as improving their stability and delivery .
Antibody-Drug Conjugates (ADCs)
t-Boc-N-amido-PEG4-NHS ester can be incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation . ADCs are a class of therapeutics that deliver cytotoxic drugs to specific cells, such as cancer cells, via antibodies .
Bioconjugation
t-Boc-N-amido-PEG4-NHS ester is an amine reactive PEG reagent that is widely used in bioconjugation with antibodies, proteins, peptides, and other molecules . Bioconjugation is the process of chemically linking two biomolecules together, which can be useful in many areas of research and drug development .
Drug Delivery
The hydrophilic PEG spacer in t-Boc-N-amido-PEG4-NHS ester increases solubility in aqueous media . This property can be exploited in drug delivery systems to improve the solubility and bioavailability of therapeutic agents .
Mecanismo De Acción
Target of Action
The primary target of t-Boc-N-amido-PEG4-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is used to label these targets, which can be useful in the development of antibody drug conjugates .
Mode of Action
t-Boc-N-amido-PEG4-NHS ester is a PEG derivative containing an NHS ester and a Boc-protected amino group . The NHS ester group in the compound reacts with the primary amines (-NH2) of proteins and other amine-containing molecules to form covalent bonds . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Pharmacokinetics
As a peg derivative, it is known to have increased solubility in aqueous media , which can influence its bioavailability and distribution within the body.
Result of Action
The result of the action of t-Boc-N-amido-PEG4-NHS ester is the labeling of primary amines in proteins and other amine-containing molecules . This can influence the function and interactions of these targets, leading to molecular and cellular effects that depend on the specific targets and their roles within the body.
Action Environment
The action of t-Boc-N-amido-PEG4-NHS ester can be influenced by various environmental factors. For instance, the compound’s NHS ester group is reactive under physiological conditions, while the Boc group can be deprotected under mild acidic conditions . Therefore, factors such as pH and temperature can influence the compound’s reactivity and stability. Additionally, the hydrophilic PEG spacer in the compound can enhance its solubility in aqueous environments , potentially influencing its efficacy in different biological contexts.
Direcciones Futuras
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O10/c1-20(2,3)31-19(26)21-7-9-28-11-13-30-15-14-29-12-10-27-8-6-18(25)32-22-16(23)4-5-17(22)24/h4-15H2,1-3H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPGGUMKDXTEDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-N-amido-PEG4-NHS ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




